ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate
Description
Ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate is a hydrazone derivative featuring a benzothiazole moiety and a trifluorobutanoate ester group. The (3Z)-configuration indicates a planar geometry around the hydrazin-1-ylidene bridge, which is critical for its electronic and steric interactions. This compound is hypothesized to exhibit bioactivity in enzyme inhibition, though specific targets require further validation .
Properties
IUPAC Name |
ethyl (3Z)-3-(1,3-benzothiazol-2-ylhydrazinylidene)-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-2-21-11(20)7-10(13(14,15)16)18-19-12-17-8-5-3-4-6-9(8)22-12/h3-6H,2,7H2,1H3,(H,17,19)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRSLWLUJQYVJE-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC1=NC2=CC=CC=C2S1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC1=NC2=CC=CC=C2S1)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12F3N3O2S
- Molecular Weight : 331.31 g/mol
- CAS Number : 1025562-02-0
- Boiling Point : Data not specified in sources
Biological Activity Overview
The biological activity of this compound is primarily attributed to its benzothiazole moiety, which has been linked to various pharmacological effects. Benzothiazoles are known for their antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that derivatives of benzothiazoles exhibit significant antimicrobial activity against various pathogens. For instance:
- Study Findings : A study synthesized several benzothiazole derivatives and tested them against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The presence of electron-withdrawing groups like NO2 and Cl enhanced the antibacterial activity of these compounds .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| GG4 | Staphylococcus aureus | 32 µg/mL |
| GG5 | Pseudomonas aeruginosa | 64 µg/mL |
| GG6 | E. coli | 16 µg/mL |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in bacterial metabolism.
- Disruption of Membrane Integrity : It may compromise the integrity of microbial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Similar compounds have shown the ability to interfere with DNA replication and transcription processes.
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities:
- Case Study 1 : A study published in Frontiers in Microbiology evaluated a series of benzothiazole derivatives for their anti-HIV activity. The compounds demonstrated potent inhibitory effects against HIV replication through multi-target mechanisms .
- Case Study 2 : Another research article highlighted the synthesis of hydrazine derivatives based on benzothiazoles and their effectiveness against fungal infections. These compounds exhibited low micromolar activity against Candida species .
Comparison with Similar Compounds
Structural Modifications and Key Features
The compound belongs to a family of (3Z)-hydrazin-1-ylidene derivatives. Below is a structural comparison with closely related analogs:
Key Observations:
- Benzothiazole vs. Thiazole: The bicyclic benzothiazole in the target compound may enhance π-π stacking and hydrophobic interactions compared to monocyclic thiazoles in Compound 1 and EMAC derivatives. This could improve binding affinity in enzyme pockets .
- Trifluorobutanoate Ester vs. In contrast, the indolinone moiety in Compound 1 and EMAC derivatives may participate in hydrogen bonding but is susceptible to oxidative metabolism .
- Substituent Flexibility : EMAC derivatives explore diverse aryl groups at the thiazole C4 position, demonstrating that electron-donating or withdrawing substituents modulate activity. The target compound’s benzothiazole replaces this position, suggesting a unique binding profile .
Physicochemical Properties
Q & A
Q. Q1: What are the optimal synthetic routes for ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate, and how can low yields be addressed?
Methodological Answer:
- Synthetic Route : A two-step procedure is recommended:
- Hydrazone Formation : React 1,3-benzothiazol-2-ylhydrazine with 4,4,4-trifluorobut-2-enoate ester under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
- Cyclization : Use a polar aprotic solvent (e.g., DMF) with mild heating (60–80°C) to promote Z-configuration retention.
- Yield Optimization :
- Low Yield Causes : Competing side reactions (e.g., hydrolysis of the trifluoromethyl group or isomerization to the E-configuration).
- Solutions :
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Monitor reaction progress via TLC or HPLC to terminate at the optimal time .
- Reference Data :
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| DMF | 70 | 62 |
| THF | 60 | 48 |
Q. Q2: How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
Methodological Answer:
- Multi-Technique Validation :
- NMR Analysis : Confirm the Z-configuration via NOESY (nuclear Overhauser effect) to detect spatial proximity between the benzothiazole proton and the trifluoromethyl group .
- IR Spectroscopy : Verify the hydrazone C=N stretch (~1600 cm⁻¹) and ester C=O (~1730 cm⁻¹) .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 387.08) .
- Case Study : A discrepancy in carbonyl stretching frequencies was resolved by identifying solvent polarity effects on IR bands .
Advanced Research Questions
Q. Q3: What computational methods are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Calculations :
- Basis Set : B3LYP/6-311+G(d,p) for geometry optimization and frontier molecular orbital (FMO) analysis.
- Key Findings :
- The LUMO is localized on the benzothiazole ring, suggesting electrophilic reactivity.
- HOMO-LUMO gap: 4.2 eV (indicative of moderate stability) .
- Software : Gaussian 16 or ORCA for reproducible results.
Q. Q4: How do solvent effects influence the stability of the Z-isomer during storage?
Methodological Answer:
-
Stability Study Design :
- Solvent Screening : Store the compound in DCM, DMSO, and ethanol at 4°C and 25°C for 30 days.
- Monitoring : Use HPLC to track isomerization (Z→E).
-
Results :
Solvent Temp (°C) % Z-Isomer Remaining DCM 4 98 DMSO 25 85 - Conclusion : Non-polar solvents (e.g., DCM) at low temperatures minimize isomerization .
Q. Q5: What strategies can elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- In Silico Docking :
- Targets : Benzothiazole derivatives often bind to DNA topoisomerases or kinases.
- Protocol :
Prepare the ligand (target compound) using AutoDock Tools.
Dock into the active site of Topoisomerase II (PDB: 1ZXM) with a grid box size of 60×60×60 Å.
- Key Interaction : Hydrogen bonding between the hydrazone NH and Asp479 residue .
Q. Q6: How can reaction kinetics explain the compound’s susceptibility to hydrolysis under basic conditions?
Methodological Answer:
Q. Q7: What crystallographic techniques confirm the Z-configuration and molecular packing?
Methodological Answer:
- X-Ray Diffraction :
- Crystal Growth : Use slow evaporation from ethanol/water (9:1).
- Key Metrics :
- Space Group: P2₁/c
- Torsion Angle (C=N–N–C): 178.5°, confirming the Z-configuration .
- Software : SHELX for structure refinement.
Data Contradiction Analysis
Q. Q8: How to address discrepancies in reported melting points (e.g., 248°C vs. 230°C)?
Methodological Answer:
- Root Causes :
- Purity : Commercial samples (97% vs. 99%) show variations due to residual solvents .
- Polymorphism : Differential scanning calorimetry (DSC) may reveal multiple endotherms.
- Resolution : Recrystallize from ethyl acetate and report DSC thermograms alongside mp data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
